Cas no 84531-36-2 (3-Nitro-6,7-dihydro-5H-cyclopentabpyridine)

3-Nitro-6,7-dihydro-5H-cyclopentabpyridine structure
84531-36-2 structure
3-Nitro-6,7-dihydro-5H-cyclopentabpyridine
84531-36-2
C8H8N2O2
164.161321640015
MFCD09800609
707330
11564522

3-Nitro-6,7-dihydro-5H-cyclopentabpyridine Properties

Names and Identifiers

    • 6,7-dihydro-3-nitro-5H-Cyclopenta[b]pyridine
    • 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine
    • 5H-Cyclopenta[b]pyridine,6,7-dihydro-3-nitro-
    • 5H-1-Pyrindine,6,7-dihydro-3-nitro
    • 6,7-dihydro-3-nitro-5H-1-pyrindine
    • 6,7-dihydro-3-nitro-5H-cyclopenta<b>pyridine
    • 3-nitro-5H,6H,7H-cyclopenta[b]pyridine
    • 6,7-dihydro-3-nitro-5H-cyclopentapyridine
    • MOSHQQPJHRYIHH-UHFFFAOYSA-N
    • SBB056371
    • W8722
    • ST24042380
    • 3-nitro-5,6,7-trihydrocyclopenta[2,1-b]pyridine
    • 5H-1-Pyrindine, 6,7-dihydro-3-nitro- (ZCI)
    • 6,7-Dihydro-3-nitro-5H-cyclopenta[b]pyridine (ACI)
    • 3-NITRO-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDINE
    • DTXSID80468644
    • DS-13772
    • DB-028722
    • SCHEMBL13341660
    • F30850
    • 84531-36-2
    • MFCD09800609
    • AKOS006329476
    • EN300-128966
    • Z1198224773
    • +Expand
    • MFCD09800609
    • MOSHQQPJHRYIHH-UHFFFAOYSA-N
    • 1S/C8H8N2O2/c11-10(12)7-4-6-2-1-3-8(6)9-5-7/h4-5H,1-3H2
    • [O-][N+](C1C=C2CCCC2=NC=1)=O

Computed Properties

  • 164.05900
  • 0
  • 3
  • 0
  • 164.058577502g/mol
  • 12
  • 190
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.4
  • 58.7

Experimental Properties

  • 2.00170
  • 58.71000
  • 1.614
  • 277.921°C at 760 mmHg
  • 121.882°C
  • 1.328

3-Nitro-6,7-dihydro-5H-cyclopentabpyridine Security Information

3-Nitro-6,7-dihydro-5H-cyclopentabpyridine Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Nitro-6,7-dihydro-5H-cyclopentabpyridine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004RRG-100mg
3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine
84531-36-2 98%
100mg
$56.00 2024-04-21
A2B Chem LLC
AC21804-100mg
3-Nitro-6,7-dihydro-5h-cyclopenta[b]pyridine
84531-36-2 95%
100mg
$211.00 2024-04-19
Aaron
AR004RZS-100mg
3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine
84531-36-2 97%
100mg
$43.00
Alichem
A029190403-1g
3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine
84531-36-2 95%
1g
$220.00 2023-08-31
Chemenu
CM132777-1g
3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine
84531-36-2 95%
1g
$204 2021-08-05
Enamine
EN300-128966-0.05g
3-nitro-5H,6H,7H-cyclopenta[b]pyridine
84531-36-2 95%
0.05g
$112.0 2023-04-20
eNovation Chemicals LLC
Y1004066-1g
3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine
84531-36-2 95%
1g
$230
Fluorochem
069208-250mg
3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine
84531-36-2 97%
250mg
£27.00
Matrix Scientific
085984-1g
3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine, 97%
84531-36-2 97%
1g
$1517.00 2023-09-08
TRC
N901215-10mg
3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine
84531-36-2
10mg
$ 70.00 2022-06-03

3-Nitro-6,7-dihydro-5H-cyclopentabpyridine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonium acetate Solvents: Ethanol ;  2 h, 65 °C
Reference
An efficient synthesis of Nitrated cycloalka[b]pyridines
Le, Song Thi; et al, Synthesis, 2014, 46(16), 2175-2178

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Chloroform ;  23 °C; 23 °C → 60 °C; 2 h, 60 °C; cooled
Reference
Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine
Glinkerman, Christopher M.; et al, Organic Letters, 2018, 20(9), 2628-2631

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Inverse electron demand Diels-Alder reactions of 5-nitropyrimidine with enamines. Synthesis of 3-nitropyridine derivatives
Marcelis, Antonius T. M.; et al, Tetrahedron, 1989, 45(9), 2693-702

Synthetic Circuit 4

Reaction Conditions
Reference
Pyrimidines. Part 93. Ring transformations of heterocycles. Part 28. Ring transformations of 5-nitropyrimidine via inverse Diels-Alder reactions
Charushin, Valery N.; et al, Tetrahedron Letters, 1982, 23(38), 3965-8

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Nitrobenzene
Reference
Intramolecular inverse electron demand Diels-Alder reactions of pyrimidines
Frissen, A. E., 1990, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Nitrobenzene
Reference
Intramolecular Diels-Alder reactions of 2-(alkynyl)pyrimidines and 2-(alkynyl)pyridines
Frissen, A. E.; et al, Tetrahedron, 1989, 45(16), 5151-62

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Chloroform ;  23 °C; 23 °C → 60 °C; 24 h, 60 °C; cooled
Reference
Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine
Glinkerman, Christopher M.; et al, Organic Letters, 2018, 20(9), 2628-2631

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetic acid
2.1 Solvents: Nitrobenzene
Reference
Intramolecular inverse electron demand Diels-Alder reactions of pyrimidines
Frissen, A. E., 1990, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Ethanol
2.1 Solvents: Nitrobenzene
Reference
Intramolecular Diels-Alder reactions of 2-(alkynyl)pyrimidines and 2-(alkynyl)pyridines
Frissen, A. E.; et al, Tetrahedron, 1989, 45(16), 5151-62

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Dichloromethane ,  Water ;  3 min, rt
2.1 Solvents: Chloroform ;  23 °C; 23 °C → 60 °C; 2 h, 60 °C; cooled
Reference
Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine
Glinkerman, Christopher M.; et al, Organic Letters, 2018, 20(9), 2628-2631

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydroxylamine-O-sulfonic acid Solvents: Water ;  10 min, rt; rt → 60 °C; 5 h, 60 °C; cooled
2.1 Reagents: Sodium periodate Solvents: Dichloromethane ,  Water ;  3 min, rt
3.1 Solvents: Chloroform ;  23 °C; 23 °C → 60 °C; 2 h, 60 °C; cooled
Reference
Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine
Glinkerman, Christopher M.; et al, Organic Letters, 2018, 20(9), 2628-2631

Synthetic Circuit 12

Reaction Conditions
Reference
The retro-Diels-Alder reaction. Part II. Dienophiles with one or more heteroatom
Rickborn, Bruce, Organic Reactions (Hoboken, 1998, 53,

3-Nitro-6,7-dihydro-5H-cyclopentabpyridine Raw materials

3-Nitro-6,7-dihydro-5H-cyclopentabpyridine Preparation Products

3-Nitro-6,7-dihydro-5H-cyclopentabpyridine Suppliers

Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier Audited Supplier
(CAS:84531-36-2)
ZHAO JING LI
17558870519
sales02@chemsoon.com

3-Nitro-6,7-dihydro-5H-cyclopentabpyridine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:84531-36-2)3-Nitro-6,7-dihydro-5H-cyclopentabpyridine
A864102
99%/99%/99%
1g/5g/10g
163.0/662.0/1295.0